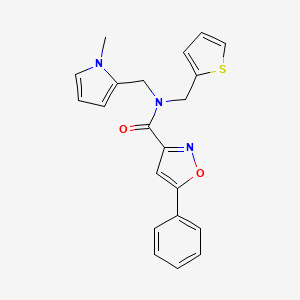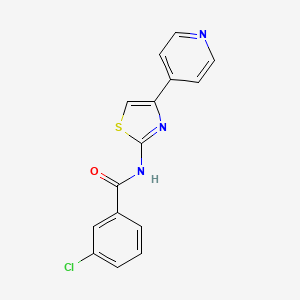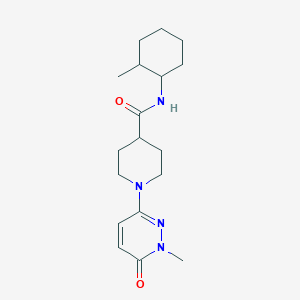
1,3-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H19N7O4S and its molecular weight is 441.47. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Receptor Affinity and Antidepressant Activities
Research has shown the development of compounds with potential antidepressant and anxiolytic-like activities. A study by Zagórska et al. (2015) synthesized a series of compounds evaluated for their affinity towards serotoninergic and dopaminergic receptors. Some compounds exhibited potent receptor ligands' activities, suggesting their potential as antidepressants and anxiolytic agents. These findings were supported by docking studies indicating the importance of substituents for receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).
Synthesis and Structural Relationships
Another aspect of research focused on the synthesis and structure-affinity relationships of novel derivatives for affinity toward human Aβ plaques, as investigated by Cai et al. (2007). This research aimed at developing sensitive positron emission tomography radioligands for imaging human Aβ plaques in Alzheimer's disease, highlighting the compounds' potential in neurodegenerative disease research (Cai et al., 2007).
Toxicological Evaluation
Karanewsky et al. (2016) conducted a toxicological evaluation of novel compounds for assessing their safety for use in food and beverage applications. The study found no mutagenic or clastogenic effects in vitro and no adverse effects in short-term and subchronic oral toxicity studies in rats, providing insights into the safety profile of these compounds (Karanewsky et al., 2016).
Synthetic Access to Derivatives
Research on synthetic access to new derivatives has been explored, such as the study by Gobouri (2020), which focused on synthesizing new derivatives involving thiadiazols. This study contributes to the chemical diversity of compounds with potential applications in various scientific fields (Gobouri, 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1,3-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione' involves the synthesis of the intermediate compounds, which are then coupled to form the final product. The synthesis pathway involves the use of various chemical reactions such as nitration, alkylation, and condensation reactions.", "Starting Materials": [ "2,6-dioxopurine", "4-methylbenzyl chloride", "1-methyl-4-nitroimidazole", "sodium hydride", "methyl iodide", "thiourea", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium bicarbonate", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Nitration of 2,6-dioxopurine with a mixture of sulfuric acid and nitric acid to form 8-nitro-2,6-dioxopurine", "Alkylation of 8-nitro-2,6-dioxopurine with 4-methylbenzyl chloride in the presence of sodium hydride to form 7-(4-methylbenzyl)-8-nitro-2,6-dioxopurine", "Reduction of 7-(4-methylbenzyl)-8-nitro-2,6-dioxopurine with sodium dithionite to form 7-(4-methylbenzyl)-8-amino-2,6-dioxopurine", "Alkylation of 1-methyl-4-nitroimidazole with methyl iodide in the presence of sodium hydride to form 1-methyl-4-nitro-1H-imidazol-5-yl-methyl", "Reaction of 1-methyl-4-nitro-1H-imidazol-5-yl-methyl with thiourea in the presence of acetic anhydride to form 1-methyl-4-nitro-1H-imidazol-5-yl-thiourea", "Reduction of 1-methyl-4-nitro-1H-imidazol-5-yl-thiourea with sodium dithionite to form 1-methyl-4-amino-1H-imidazol-5-yl-thiourea", "Coupling of 7-(4-methylbenzyl)-8-amino-2,6-dioxopurine with 1-methyl-4-amino-1H-imidazol-5-yl-thiourea in the presence of sodium bicarbonate and sodium hydroxide to form 1,3-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione", "Purification of the final product by recrystallization from ethanol and water" ] } | |
CAS-Nummer |
941965-77-1 |
Produktname |
1,3-dimethyl-8-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione |
Molekularformel |
C19H19N7O4S |
Molekulargewicht |
441.47 |
IUPAC-Name |
1,3-dimethyl-8-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C19H19N7O4S/c1-11-5-7-12(8-6-11)9-25-13-14(23(3)19(28)24(4)16(13)27)21-18(25)31-17-15(26(29)30)20-10-22(17)2/h5-8,10H,9H2,1-4H3 |
InChI-Schlüssel |
ZMRQLBNDWDAQMB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2SC4=C(N=CN4C)[N+](=O)[O-])N(C(=O)N(C3=O)C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-Dimethyl-4-[4-(3-methylimidazol-4-yl)piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2929284.png)




![7-{[(4-ethylphenyl)amino]methyl}[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B2929291.png)
![4-acetyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2929292.png)
![1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid](/img/structure/B2929295.png)


![Bis[(p-aminophenyl)ethyl(2-hydroxyethyl)ammonium]sulfate](/img/structure/B2929299.png)
![N-(2,8-Dioxaspiro[4.5]decan-3-ylmethyl)prop-2-enamide](/img/structure/B2929301.png)

